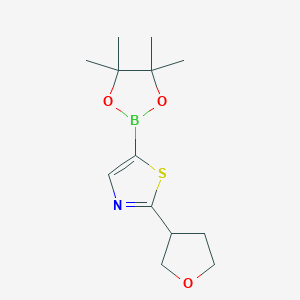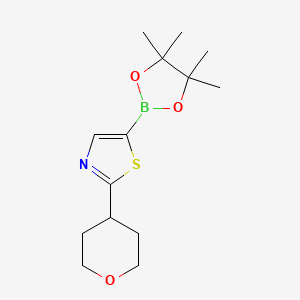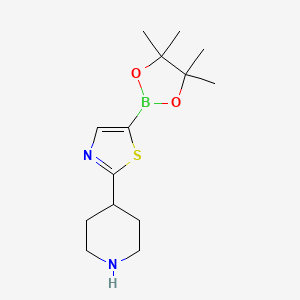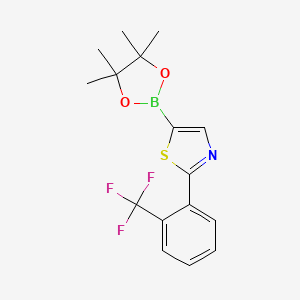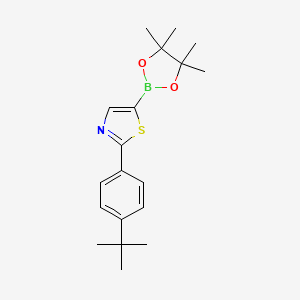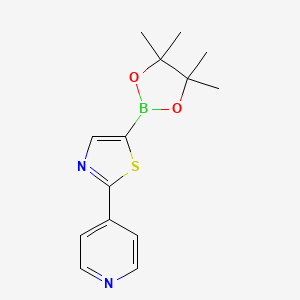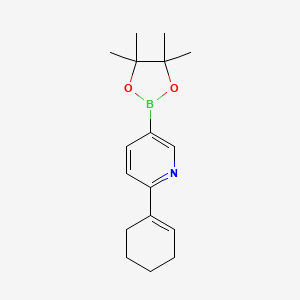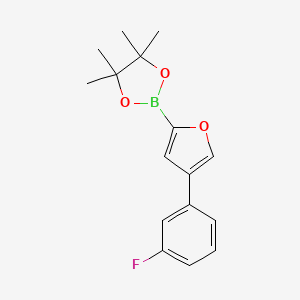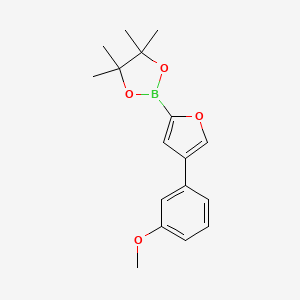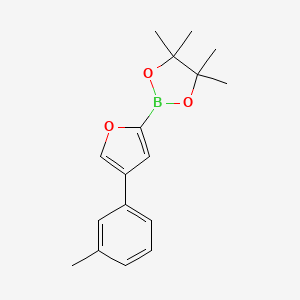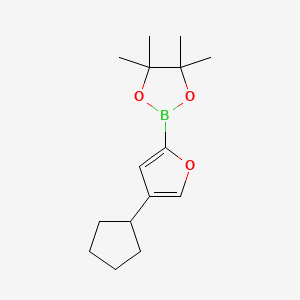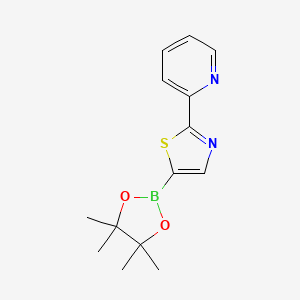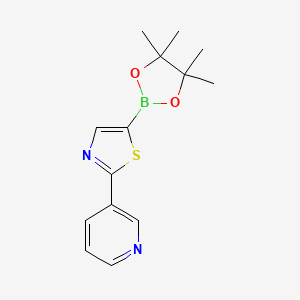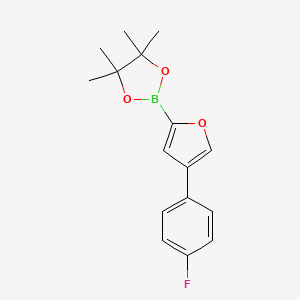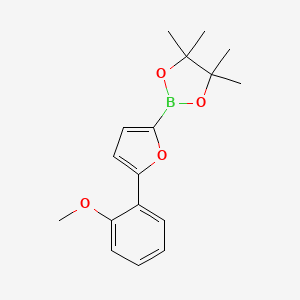
5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. Its molecular formula is C17H21BO4, and it has a molecular weight of 300.16 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester typically involves the reaction of 5-(2-methoxyphenyl)furan-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and a base like triethylamine to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
化学反应分析
Types of Reactions
5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester primarily undergoes the following types of reactions:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic conditions or specific catalysts.
Hydrolysis: The compound can hydrolyze under physiological pH, leading to the formation of the corresponding boronic acid.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like ethanol or water are commonly used.
Protodeboronation: Catalysts such as platinum or palladium, along with hydrogen gas, are typically employed.
Hydrolysis: Water or aqueous buffers at physiological pH can facilitate this reaction.
Major Products
Suzuki–Miyaura Coupling: Biaryl or substituted alkene products.
Protodeboronation: The corresponding hydrocarbon.
Hydrolysis: The corresponding boronic acid.
科学研究应用
5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester has a wide range of applications in scientific research:
作用机制
The primary mechanism of action for 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester involves its role as a boron donor in Suzuki–Miyaura coupling reactions. The process includes the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester offers unique advantages:
- Stability : Enhanced stability due to the methoxy group, which provides electron-donating effects.
- Reactivity : High reactivity in Suzuki–Miyaura coupling reactions, leading to efficient formation of carbon-carbon bonds.
- Versatility : Broad applicability in various fields, including chemistry, biology, medicine, and industry .
属性
IUPAC Name |
2-[5-(2-methoxyphenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO4/c1-16(2)17(3,4)22-18(21-16)15-11-10-14(20-15)12-8-6-7-9-13(12)19-5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSXQSDTUNSTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
